N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine
Description
Chemical Structure and IUPAC Nomenclature
The compound’s systematic IUPAC name, N-(phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine , reflects its bifunctional architecture (Figure 1). The core structure comprises:
- A benzhydryl group (diphenylmethane derivative) with phenyl and 3-(trifluoromethyl)phenyl substituents.
- An ethane-1,2-diamine chain (-NH-CH2-CH2-NH2) bonded to the benzhydryl carbon.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F3N2 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | This compound |
The trifluoromethyl (-CF3) group at the meta position of one aryl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Structural Isomerism and Conformational Analysis
The compound exhibits conformational isomerism due to rotation about the ethane-1,2-diamine C-C bond. Key conformers include:
- Gauche : Dihedral angle ~60°, favored in free molecules due to reduced steric hindrance.
- Trans : Dihedral angle 180°, often stabilized in coordination complexes or crystalline states.
Energy barriers between conformers arise from steric clashes between the benzhydryl groups and amine hydrogens. Computational studies on ethane-1,2-diamine derivatives suggest gauche conformers are 2–4 kcal/mol more stable than trans forms in solution. Substituent bulkiness further restricts rotation, as seen in related N,N'-dimethyl-1,2-bis(trifluoromethylphenyl)ethylenediamine analogs.
Stereochemical Considerations
The benzhydryl carbon serves as a stereogenic center , yielding two enantiomers (Figure 2):
- (R)-Configuration : Priority order: 3-(trifluoromethyl)phenyl > phenyl > ethane-1,2-diamine.
- (S)-Configuration : Mirror image of the R-form.
Synthesis routes using chiral catalysts or resolving agents (e.g., tartaric acid) can isolate enantiomers, as demonstrated for structurally similar (1S,2S)-N,N'-dimethyl-1,2-bis(trifluoromethylphenyl)ethylenediamine. Stereochemistry impacts molecular recognition in catalysis or host-guest systems, though specific applications for this compound remain underexplored.
Comparative Analysis with Related Trifluoromethyl-Substituted Diamines
Trifluoromethyl groups enhance thermal stability and hydrophobicity in diamines. Key comparisons include:
Notably, meta-substitution of -CF3 in the target compound reduces symmetry compared to para-substituted analogs, potentially altering crystallization behavior and solubility. Ethane-diamine chains in such compounds also enable chelation of metal ions, as shown in cadmium(II) halide complexes of N-(3-hydroxypropyl)ethane-1,2-diamine.
Properties
IUPAC Name |
N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQTNFQBDDHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This step involves the trifluoromethylation of a phenyl ring, which can be achieved through radical trifluoromethylation or electrophilic trifluoromethylation.
Coupling with Ethane-1,2-diamine: The trifluoromethylated phenyl intermediate is then coupled with ethane-1,2-diamine under specific conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 789429-61-4)
- Structure : A simpler analog lacking the phenyl-benzyl group but retaining the -CF₃-substituted aromatic ring.
- Molecular Weight : 204.19 g/mol.
- Properties : Liquid at room temperature, stored at 4°C, with a PubChem CID of 22253767 .
- Applications : Serves as a precursor for pharmaceuticals and agrochemicals due to its reactive primary amine groups.
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (CAS 23892-44-6)
- Structure : Replaces -CF₃ with a chloro (-Cl) group and introduces an isobutyl chain.
- Applications : Used in antiallergic and antihistamine drug development .
Modifications on the Ethylenediamine Backbone
N1,N1-Dimethyl-N2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (CAS 685533-92-0)
- Structure : Dimethylation of the ethylenediamine nitrogen atoms.
- Molecular Weight: Higher than non-methylated analogs (exact value unspecified in evidence).
- Properties : Increased steric hindrance and reduced basicity compared to primary amines, influencing metal-chelation capacity and pharmacokinetics .
(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]-1,2-ethanediamine (BP 1139)
- Structure : Chiral dimeric ethylenediamine with two -CF₃-substituted aromatic rings.
Functional Group Additions
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
- Structure : Incorporates a benzimidazole ring and methanesulfonamide group.
- Synthesis : Produced via iodoacetic acid-mediated cyclization, yielding high efficiency (exact yield unspecified) .
- Applications : Targets kinase inhibition in cancer therapy due to the benzimidazole scaffold .
Data Table: Key Properties of Analogous Compounds
Research Findings and Trends
- Role of -CF₃ Groups : The trifluoromethyl group significantly enhances metabolic stability and membrane permeability, making it prevalent in CNS-targeting drugs .
- Steric and Electronic Effects : Dimethylation of ethylenediamine reduces reactivity toward metal ions but improves oral bioavailability in drug candidates .
- Synthetic Flexibility : Derivatives like benzimidazoles demonstrate the adaptability of the ethylenediamine scaffold in generating bioactive heterocycles .
Biological Activity
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is a complex organic compound notable for its trifluoromethyl group and ethane-1,2-diamine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it is characterized by a trifluoromethyl group attached to a phenyl ring linked to an ethane-1,2-diamine structure. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane permeability and interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been studied for its effectiveness against antibiotic-resistant bacteria.
- Enzyme Inhibition : It may inhibit specific enzymes, impacting various biochemical pathways.
- Potential Pharmaceutical Applications : Ongoing research aims to explore its role as a pharmaceutical agent targeting specific molecular pathways.
Antimicrobial Studies
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of related trifluoromethyl-substituted compounds. The results indicated that certain derivatives demonstrated low toxicity to human cells while effectively inhibiting bacterial growth:
| Compound | MIC Against S. aureus (μg/mL) | MIC Against E. faecalis (μg/mL) |
|---|---|---|
| Compound 6 | 3.12 | 12.5 |
| Compound 23 | 12.5 | 12.5 |
| Compound 25 | 3.12 | 6.25 |
| Vancomycin (control) | 6.25 | >50 |
These findings suggest that compounds with similar structures to this compound can effectively combat biofilm formation and bacterial growth, offering insights into their potential therapeutic applications .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross cell membranes.
- Enzyme Interaction : The compound can modulate enzyme activities by binding to their active sites, influencing metabolic pathways.
Research Applications
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for various applications in chemistry and biology:
- Synthesis of Advanced Materials : It is used in creating polymers and coatings.
- Pharmaceutical Development : Ongoing research focuses on its potential as a drug candidate targeting specific diseases.
Q & A
Basic Research Question
- X-ray Crystallography : The SHELX suite () is widely used for small-molecule structure determination, especially for resolving stereochemistry and verifying the trifluoromethyl-phenyl orientation .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms proton environments, while ¹⁹F NMR identifies trifluoromethyl group integrity.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates purity and molecular weight .
How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity and reactivity?
Advanced Research Question
- Halogen Effects : and highlight that replacing trifluoromethyl with halogens (e.g., Cl, Br) alters lipophilicity and binding kinetics. For instance, para-bromo substitution increases steric hindrance, reducing receptor affinity compared to trifluoromethyl .
- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilic character, making the compound more reactive in SNAr (nucleophilic aromatic substitution) reactions .
- Methodology : Comparative bioassays (e.g., enzyme inhibition IC₅₀) and DFT calculations (using Gaussian with B3LYP/6-31G**) quantify substituent effects .
What are the stability and storage considerations for this compound under laboratory conditions?
Advanced Research Question
- Stability : The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under argon (similar to ’s recommendations).
- Degradation Pathways : Hydrolysis of the amine groups may occur in aqueous solutions (pH > 8). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation .
- Handling : Use inert atmosphere gloveboxes for air-sensitive reactions to prevent oxidation .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Data Validation : Cross-check assay conditions (e.g., cell lines, incubation time) and purity (≥98% by HPLC). Impurities from synthesis (e.g., unreacted aldehydes) may skew results .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. For example, ’s comparative table shows trifluoromethyl derivatives exhibit higher activity than methyl analogs, but batch-specific impurities could reverse this trend .
- Reproducibility : Independent replication in multiple labs (e.g., via NIH’s MLS program) confirms findings .
What computational approaches are recommended for predicting the compound’s interactions with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
- MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) assess stability of ligand-protein complexes.
- QSAR Modeling : Build 3D-QSAR models (using CoMFA/CoMSIA) based on analogs in and to predict activity against untested targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
